molecular formula C21H16N2O2 B11548113 N'-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide

Cat. No.: B11548113
M. Wt: 328.4 g/mol
InChI Key: ZNPCYEIDZYLBER-LPYMAVHISA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes an anthracene moiety linked to a furan ring via a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 5-methylfuran-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base linkage.

    Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene or furan rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the Schiff base linkage converted to an amine.

    Substitution: Substituted derivatives with new functional groups replacing existing ones on the anthracene or furan rings.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the nucleic acid and inhibiting processes such as replication and transcription. Additionally, it can bind to proteins, altering their structure and function, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-anthracen-9-ylmethylidene]-2-furohydrazide: Similar structure but lacks the methyl group on the furan ring.

    N’-[(E)-anthracen-9-ylmethylidene]-5-methylthiophene-2-carbohydrazide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide is unique due to the presence of both the anthracene and furan moieties, which impart distinct electronic and photophysical properties

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C21H16N2O2/c1-14-10-11-20(25-14)21(24)23-22-13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19/h2-13H,1H3,(H,23,24)/b22-13+

InChI Key

ZNPCYEIDZYLBER-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC=C(O1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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